molecular formula C6H6N2O2 B160976 3-Hydroxyisonicotinamide CAS No. 10128-73-1

3-Hydroxyisonicotinamide

Cat. No. B160976
CAS RN: 10128-73-1
M. Wt: 138.12 g/mol
InChI Key: JDPIVIMBMXAXMJ-UHFFFAOYSA-N
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Description

3-Hydroxyisonicotinamide is a compound with the molecular formula C6H6N2O2 . It is a water-soluble form of Vitamin B3 (niacin) and a precursor of nicotinamide-adenine dinucleotide (NAD+), which regulates cellular energy metabolism .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyisonicotinamide consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for the compound is 1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10) .


Physical And Chemical Properties Analysis

3-Hydroxyisonicotinamide is a liquid at room temperature . It has a molecular weight of 138.13 g/mol . The compound is stored in a refrigerator to maintain its stability .

Scientific Research Applications

1. Antimycobacterial Evaluation

  • Summary of the application : 3-Hydroxyisonicotinamide derivatives have been synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .
  • Methods of application : Compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid. Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .
  • Results or outcomes : All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin and isoniazid. Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .

2. Antifungal Activity

  • Summary of the application : Isonicotinamide derivatives have shown antifungal activities against various fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .
  • Methods of application : The compounds were prepared by quaternization reactions of isonicotinamide with methyl iodide and differently substituted 2-bromoacetophenones under rapid microwave irradiation .
  • Results or outcomes : Most of the synthesized compounds exhibited similar activities as (or higher than) those of hymexozol on their corresponding fungus .

Safety And Hazards

The safety information for 3-Hydroxyisonicotinamide indicates that it should be used only outdoors or in a well-ventilated area. Protective clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

3-hydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIVIMBMXAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618348
Record name 3-Hydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisonicotinamide

CAS RN

10128-73-1
Record name 3-Hydroxy-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10128-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisonicotinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JD Crum, CH Fuchsman - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… in 11, closest to that found in 3-hydroxyisonicotinamide, was assigned to the carbonyl group … - 3hydroxyisonicotinamide where the amide carbonyl absorption was lowered to 1680 cm-'. …
Number of citations: 20 onlinelibrary.wiley.com
F Slowinski, O Ben Ayad, O Ziyaret, C Botuha… - Organic …, 2013 - ACS Publications
… (1-4, 10) Applying this method to 3-hydroxyisonicotinamide 1, we isolated compound 2, resulting from the simultaneous esterification of the hydroxy group and the dehydration of the …
Number of citations: 13 pubs.acs.org
M Tian, A Abdelrahman, Y Baqi, E Fuentes… - Journal of Medicinal …, 2020 - ACS Publications
Antagonists for the ATP-gated ion channel receptor P2X1 have potential as antithrombotics and for treating hyperactive bladder and inflammation. In this study, salicylanilide derivatives …
Number of citations: 10 pubs.acs.org
J Miah - 2014 - uwspace.uwaterloo.ca
Chapter I grtho-lithiated tertiary benzamides were produced from the reac--tions of tertiary benzamides and 1= 1. § rBuLi-TMEDA complex in THF at—78 C and subjected to …
Number of citations: 3 uwspace.uwaterloo.ca

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